molecular formula C20H31N3O4S B3001581 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897619-13-5

2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B3001581
CAS No.: 897619-13-5
M. Wt: 409.55
InChI Key: QDTNQFUMKSJUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. It features a piperazine core, a common structural motif in bioactive molecules, which is substituted with a 4-methoxyphenyl group and a sulfonamide linkage to an ethylacetamide chain terminated with a cyclopentyl ring . Compounds containing the 4-arylpiperazine pharmacophore are extensively investigated for their interactions with central nervous system (CNS) targets . Specifically, structural analogs within this chemical class have demonstrated high affinity and selectivity for dopamine receptor subtypes, particularly the D3 receptor . This makes them valuable chemical tools for studying receptor function in models of neuropsychiatric disorders, drug addiction, and Parkinson's disease . The sulfonamide group incorporated into its structure is also a privileged scaffold in drug discovery, often contributing to desired physicochemical properties and molecular recognition . This product is provided For Research Use Only. It is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to leverage this compound in their investigations into GPCR signaling, structure-activity relationship (SAR) studies, and the development of novel neuropharmacological research probes.

Properties

IUPAC Name

2-cyclopentyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-27-19-8-6-18(7-9-19)22-11-13-23(14-12-22)28(25,26)15-10-21-20(24)16-17-4-2-3-5-17/h6-9,17H,2-5,10-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTNQFUMKSJUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound, characterized by its unique molecular structure, exhibits a variety of biological activities that make it a candidate for further exploration in drug development.

The compound's chemical properties are summarized in the table below:

PropertyValue
CAS Number 897619-13-5
Molecular Formula C20H31N3O4S
Molecular Weight 409.55 g/mol
Density Not available
Boiling Point Not available
Melting Point Not available

The biological activity of 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is primarily linked to its interaction with neurotransmitter systems and potential anti-inflammatory properties. Research indicates that compounds with piperazine moieties often exhibit significant activity at various receptor sites, including serotonin and dopamine receptors, which may contribute to their pharmacological effects.

Antidepressant and Anxiolytic Effects

Studies have shown that similar compounds within the piperazine class can modulate serotonin receptors, particularly the 5-HT1A receptor. For example, WAY 100635, a piperazine derivative, exhibited significant effects on serotonin-mediated responses in the dorsal raphe nucleus and hippocampus . This suggests that 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide may also possess antidepressant or anxiolytic properties through similar mechanisms.

Anti-inflammatory Activity

The sulfonamide group present in the compound is known for its anti-inflammatory effects. Compounds with this functional group have been reported to inhibit pro-inflammatory cytokine production and reduce inflammation in various models . The potential for 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide to act as an anti-inflammatory agent warrants further investigation.

In Vitro Studies

Research has demonstrated that compounds similar to 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide exhibit cytotoxicity against cancer cell lines. For instance, certain piperazine derivatives have shown effectiveness in reducing glioma cell viability by inducing apoptosis through multiple pathways, including inhibition of the AKT/mTOR signaling pathway .

Animal Models

In preclinical studies using rat models, compounds structurally related to this compound demonstrated significant analgesic and anti-inflammatory effects at low doses. These findings suggest that further pharmacokinetic studies could elucidate the therapeutic potential of 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide in pain management and inflammatory conditions .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of piperazine have been studied for their cytotoxic effects on various cancer cell lines. One study demonstrated that piperazine derivatives could inhibit cell proliferation in breast cancer cell lines (MCF-7, T47-D, MDA-MB231), suggesting that 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide may also possess similar properties .

A detailed analysis of the compound's mechanism of action could reveal its potential as an anticancer agent with lower toxicity to normal cells compared to established chemotherapeutics like paclitaxel .

Neuropharmacological Effects

Piperazine derivatives have been investigated for their neuropharmacological effects, particularly in relation to serotonin receptors. The compound's structural similarity to known serotonin receptor ligands suggests potential applications in treating psychiatric disorders or neurological conditions. Research has shown that piperazine compounds can modulate serotonin receptor activity, which is crucial for developing antidepressants and anxiolytics .

Case Studies

Several case studies highlight the potential applications of similar compounds:

  • Anticancer Activity :
    • A study evaluated a piperazine derivative's effect on various cancer cell lines, demonstrating significant cytotoxicity with minimal effects on normal cells. This suggests that 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide could be developed further as an anticancer agent .
  • Neuropharmacological Applications :
    • Research into related compounds revealed their effectiveness as serotonin receptor modulators, indicating a promising avenue for developing treatments for depression and anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound’s key structural elements are compared below with analogs from the evidence:

Compound Piperazine Substitution Acetamide Substituent Molecular Formula Molecular Weight Key References
Target Compound
2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
4-Methoxyphenyl Cyclopentyl Not explicitly provided Estimated ~450–480*
2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide 2-Fluorophenyl 4-Fluorophenyl C20H23F2N3O3S 423.5 Anticipated CNS activity
2-(3,4-Dimethoxyphenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide 4-Methoxyphenyl 3,4-Dimethoxyphenyl C23H31N3O6S 477.6 Enhanced solubility due to methoxy groups
4-Ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride 4-Methoxyphenyl 4-Ethoxybenzamide C22H30ClN3O5S 484.0 Commercial availability
2-Ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride 4-Methoxyphenyl Ethoxyacetamide Not provided Not provided Supplier-listed

*Estimated based on analogs (e.g., cyclopentyl group adds ~68 g/mol compared to phenyl).

Key Observations:

Fluorinated piperazines (e.g., ) may increase metabolic stability but reduce solubility.

Acetamide Variations :

  • The cyclopentyl group in the target compound introduces steric bulk and lipophilicity, which could enhance blood-brain barrier penetration compared to aromatic substituents (e.g., dimethoxyphenyl in ).
  • Ethoxy or benzamide termini (e.g., ) may alter hydrogen-bonding capacity, affecting target selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

Piperazine Functionalization : Reacting 4-(4-methoxyphenyl)piperazine with ethyl chloroacetate to form the piperazine-acetate intermediate .

Sulfonation : Introducing the sulfonyl group via reaction with sulfonating agents (e.g., SOCl₂ or sulfonic acid derivatives) to yield the sulfonylethyl-piperazine intermediate .

Cyclopentyl Acetamide Coupling : Condensing the sulfonylated intermediate with cyclopentylacetic acid derivatives using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography or recrystallization (e.g., ethanol/water systems) .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, piperazine N–CH₂ at δ 3.0–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • X-ray Crystallography : Resolve crystal structure for bond-length/angle validation (e.g., sulfonyl group geometry) .

Q. What are the primary biological targets suggested by its structural motifs?

  • Methodological Answer :

  • Piperazine-Sulfonyl Motif : Likely targets serotonin (5-HT) or dopamine receptors due to piperazine’s role in CNS ligand-receptor interactions .
  • Acetamide Backbone : Potential enzyme inhibition (e.g., carbonic anhydrase or kinase targets) via sulfonamide-mediated binding .
  • Validation : Perform radioligand binding assays (e.g., 5-HT₁A receptor affinity studies) or enzymatic inhibition assays .

Advanced Research Questions

Q. How can researchers optimize the yield of the sulfonation step in the synthesis?

  • Methodological Answer :

  • Reagent Selection : Compare trifluoroacetic acid (TFA) in dichloromethane (DCM) versus acetic anhydride reflux for sulfonation efficiency .
  • Temperature Control : Optimize reaction time/temperature (e.g., 80°C in acetonitrile vs. room temperature in DCM) to minimize side products .
  • Purification : Use gradient column chromatography (e.g., 0–12% MeOH in DCM) or fractional crystallization to isolate high-purity sulfonylated intermediates .

Q. What analytical approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzyme assays) to rule out false positives .
  • Computational Docking : Use molecular dynamics simulations to predict binding poses (e.g., piperazine interaction with 5-HT₁A vs. off-target receptors) .
  • Metabolic Stability Testing : Assess hepatic microsomal stability (e.g., rat liver microsomes) to determine if rapid degradation explains inconsistent in vivo results .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., cyclopentyl → cyclohexyl or methoxy → ethoxy groups) to probe steric/electronic effects .
  • Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to identify critical binding regions (e.g., sulfonyl group’s role in hydrogen bonding) .
  • Selectivity Profiling : Screen analogs against receptor panels (e.g., 5-HT₁A, D₂, α-adrenergic) to identify structural determinants of off-target effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer :

  • Replicate Conditions : Compare yields under identical reagent ratios (e.g., 1.2 eq bromoethylcarbamate in acetonitrile vs. alternative solvents) .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., unreacted intermediates or hydrolysis derivatives) .
  • Scale-Up Adjustments : Optimize stirring rate or inert atmosphere (N₂/Ar) to mitigate exothermic side reactions at larger scales .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating metabolic stability?

  • Methodological Answer :

  • Hepatocyte Assays : Incubate compound with primary hepatocytes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
  • Plasma Stability : Assess compound integrity in plasma (37°C, 1–24 hrs) to guide dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.